molecular formula C22H21ClN2O2 B2419045 1-(4-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide CAS No. 2034467-81-5

1-(4-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2419045
CAS No.: 2034467-81-5
M. Wt: 380.87
InChI Key: GGYXZYWYWZYEJY-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide core with various functional groups attached

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopentanecarboxamide core, followed by the introduction of the 4-chlorophenyl group and the 5-(furan-3-yl)pyridin-3-yl)methyl group. Common reagents and conditions used in these reactions include:

    Cyclopentanecarboxamide formation: This step often involves the reaction of cyclopentanone with an amine under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.

    Attachment of the 5-(furan-3-yl)pyridin-3-yl)methyl group: This step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium azide.

Scientific Research Applications

1-(4-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide has several scientific research applications:

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclohexanecarboxamide: This compound has a cyclohexane ring instead of a cyclopentane ring, which may affect its chemical reactivity and biological activity.

    1-(4-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide: The presence of a bromine atom instead of chlorine can influence the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2/c23-20-5-3-19(4-6-20)22(8-1-2-9-22)21(26)25-13-16-11-18(14-24-12-16)17-7-10-27-15-17/h3-7,10-12,14-15H,1-2,8-9,13H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYXZYWYWZYEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CC(=CN=C3)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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